molecular formula C33H52O9 B602410 Paricalcitol Glucuronide CAS No. 1260588-15-5

Paricalcitol Glucuronide

カタログ番号: B602410
CAS番号: 1260588-15-5
分子量: 592.78
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Paricalcitol glucuronide is the glucuronidated metabolite of paricalcitol, a synthetic vitamin D₂ analog approved for managing secondary hyperparathyroidism in chronic kidney disease (CKD) patients. Glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, enhances the water solubility of paricalcitol for renal or biliary excretion. While paricalcitol itself exerts therapeutic effects by binding to the vitamin D receptor (VDR) to regulate calcium-phosphorus homeostasis and modulate immune responses , its glucuronide form is presumed to be pharmacologically inactive, as is typical for most glucuronidated metabolites. However, the pharmacokinetic behavior of this compound—such as transporter interactions and elimination kinetics—may critically influence the systemic exposure and efficacy of the parent drug.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Paricalcitol involves several steps, including the regioselective ozonization cleavage of the side-chain and methylene at C-19, free-radical reduction removal of the OH group formed at C-19, and side-chain assembly using a Wittig reaction . Another approach combines chemical and microbial transformations, using vitamin D2 as a starting material and introducing 1α- and 25-hydroxyl groups via microbial transformation .

Industrial Production Methods

Industrial production of Paricalcitol typically involves large-scale synthesis using the aforementioned methods. The process is optimized for efficiency and yield, ensuring the production of high-purity Paricalcitol for pharmaceutical use.

化学反応の分析

Types of Reactions

Paricalcitol Glucuronide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) and reducing agents like free radicals. The conditions for these reactions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of Paricalcitol, which are further processed to form this compound.

科学的研究の応用

Scientific Research Applications

  • Inflammation Modulation :
    • Paricalcitol has been studied for its potential to modulate inflammation in renal transplant recipients. A clinical trial demonstrated that treatment with paricalcitol resulted in increased levels of osteoprotegerin, a marker associated with calcification modulation, but showed modest anti-inflammatory effects overall . This suggests that while paricalcitol may influence certain inflammatory markers, its broader anti-inflammatory potential in renal transplant settings may be limited.
  • Metabolic Effects :
    • Research indicates that paricalcitol does not significantly improve glucose metabolism in patients with chronic kidney disease. A randomized controlled trial involving non-diabetic patients revealed no substantial changes in glucose tolerance or insulin sensitivity after administration of paricalcitol . This finding is critical for understanding the metabolic implications of vitamin D analogues in renal disease management.
  • Kidney Disease Management :
    • Paricalcitol glucuronide may play a role in managing mineral and bone disorders associated with chronic kidney disease. Its pharmacokinetic profile allows for effective modulation of parathyroid hormone levels, which is crucial in preventing complications related to mineral imbalances .

Table 1: Effects of Paricalcitol on Inflammatory Markers

BiomarkerBaseline Level (ng/ml)Level After Treatment (ng/ml)p-value
Osteoprotegerin0.050.190.030
IL-6VariableReducedNot specified
TNF-alphaVariableReducedNot specified

Table 2: Metabolic Parameters Before and After Paricalcitol Treatment

ParameterBaseline ValuePost-Treatment Valuep-value
Glucose AUC (mg/dL/min)21,13920,8170.542
Insulin Sensitivity Index3.313.160.564
Fasting Plasma Glucose (mg/dL)105.7108.00.219

Case Studies

  • Renal Transplant Recipients :
    • A study involving renal transplant recipients assessed the impact of paricalcitol on various inflammatory markers over one year post-transplantation. The findings indicated an increase in circulating osteoprotegerin levels among those treated with paricalcitol compared to controls, suggesting a potential role in modulating calcification processes post-transplant .
  • Chronic Kidney Disease Patients :
    • Another investigation focused on non-diabetic patients with stage 3-4 chronic kidney disease found that paricalcitol did not enhance glucose metabolism despite significant changes in vitamin D metabolism markers . This highlights the need for careful consideration when prescribing vitamin D analogues to manage metabolic disturbances in this patient population.

類似化合物との比較

Glucuronides vary widely in their transporter affinities, metabolic stability, and residual bioactivity. Below is a comparative analysis of paricalcitol glucuronide with structurally or functionally related glucuronides, synthesized from the provided evidence:

Transporter Interactions

  • Estradiol-17β-glucuronide: A well-studied substrate for organic anion-transporting polypeptides (OATP1B1 and OATP1B3), which mediate hepatic uptake and efflux. Competitive counterflow assays demonstrated that estradiol-17β-glucuronide efflux is concentration-dependent and transporter-specific (OATP1B1 > OATP1B3) . Comparison: this compound, as a larger organic anion, may also interact with OATP1B1/1B3, though direct evidence is lacking.
  • Hydromorphone glucuronide: Elimination of hydromorphone glucuronide is rapid once formed, with its elimination rate constant exceeding that of the parent drug. Formation (glucuronidation) is the rate-limiting step . This underscores the importance of UGT enzyme activity in CKD patients, who may exhibit altered glucuronidation capacity.

Research Implications

The absence of direct data on this compound highlights critical knowledge gaps. Future studies should:

Validate OATP1B1/1B3-mediated transport using competitive counterflow assays .

Assess residual bioactivity in angiogenesis or immune models .

Characterize UGT isoform-specific glucuronidation kinetics in renal impairment.

生物活性

Paricalcitol glucuronide is a metabolite of paricalcitol, a synthetic analog of vitamin D, primarily used in the management of secondary hyperparathyroidism associated with chronic kidney disease (CKD). Understanding the biological activity of this compound is crucial for elucidating its therapeutic potential and mechanisms of action.

Paricalcitol exerts its effects by binding to the vitamin D receptor (VDR), leading to the activation of vitamin D-responsive pathways. This interaction is pivotal for regulating calcium and phosphate metabolism, which is essential for bone health and metabolic functions. The compound has been shown to suppress parathyroid hormone (PTH) synthesis and secretion, thereby reducing elevated PTH levels commonly observed in CKD patients .

Pharmacokinetics

  • Absorption : Paricalcitol is well absorbed when administered orally.
  • Volume of Distribution : Approximately 30.8 L in CKD patients undergoing hemodialysis and 23.8 L in healthy subjects.
  • Protein Binding : Highly bound to plasma proteins (99.8%).
  • Metabolism : Metabolized by hepatic enzymes, including CYP3A4 and UGT1A4, leading to the formation of this compound.
  • Half-life : Ranges from 4 to 6 hours.
  • Elimination : Primarily excreted via hepatobiliary pathways .

Case Studies

  • Impact on CKD : In a study examining the effects of paricalcitol in CKD patients, it was observed that treatment led to significant reductions in serum PTH levels and improvements in calcium-phosphate balance. These changes are associated with decreased risks of bone disease and cardiovascular complications .
  • Insulin Resistance : Research has indicated that this compound may influence insulin signaling pathways. In animal models, administration of related compounds has been linked to alterations in insulin sensitivity, suggesting potential implications for metabolic disorders prevalent in CKD patients .

Comparative Data Table

ParameterParicalcitolThis compound
MechanismVDR agonistActive metabolite
Protein Binding99.8%TBD
Half-Life4-6 hoursTBD
Primary Excretion RouteHepatobiliaryTBD
Clinical UseSecondary hyperparathyroidismTBD

Research Findings

Recent studies have highlighted the role of this compound in modulating inflammatory responses and oxidative stress in renal tissues. Elevated levels of uremic toxins, including p-cresol and its glucuronide forms, have been shown to correlate with increased oxidative stress and inflammation in CKD patients . These findings suggest that managing levels of this compound could be beneficial in mitigating these adverse effects.

Q & A

Basic Research Questions

Q. What enzymatic pathways are responsible for the glucuronidation of paricalcitol, and how can researchers validate these pathways experimentally?

Paricalcitol glucuronide is likely formed via UDP-glucuronosyltransferase (UGT) enzymes, analogous to SN-38 glucuronidation by UGT1A1 and UGT1A7 . To validate this, researchers can use in vitro assays with recombinant UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A10) and monitor glucuronide formation via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Enzyme kinetics (Km, Vmax) should be measured, and inhibition studies with UGT-specific inhibitors (e.g., bilirubin for UGT1A1) can confirm isoform specificity. Cell models (e.g., hepatocytes or kidney proximal tubule cells) with CRISPR-mediated UGT knockouts further validate metabolic pathways .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological matrices?

LC-MS/MS with electrospray ionization (ESI) is the gold standard due to high sensitivity and specificity. Sample preparation should include solid-phase extraction (SPE) to isolate glucuronides from complex matrices like urine or plasma . Deuterated internal standards (e.g., paricalcitol-d6 glucuronide) improve accuracy. For tissue samples (e.g., renal), homogenization followed by protein precipitation and SPE is advised. Method validation must include limits of detection (LOD), matrix effects, and recovery rates per FDA guidelines .

Q. How does glucuronidation affect the solubility and pharmacokinetics of paricalcitol?

Glucuronidation typically increases hydrophilicity, enhancing renal excretion and reducing systemic exposure. Comparative pharmacokinetic studies in animal models (e.g., rats) can quantify paricalcitol and its glucuronide in plasma and urine. Bile duct-cannulated models assess enterohepatic recirculation. Pharmacokinetic parameters (AUC, Cmax, t1/2) should be compared between wild-type and UGT-deficient models to isolate metabolic contributions .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound’s biological activity across studies?

Discrepancies may arise from variations in UGT expression, cell type, or assay conditions. To address this:

  • Use isogenic cell lines (e.g., HEK293 with/without UGT1A1 overexpression) to standardize metabolic activity .
  • Perform dose-response studies with paricalcitol and its glucuronide in parallel, measuring downstream targets (e.g., Wnt/β-catenin inhibition or MAPK phosphorylation ).
  • Apply factorial Design of Experiments (DoE) to evaluate interactions between variables like pH, incubation time, and enzyme concentration .

Q. Does this compound retain the anti-calcification and anti-apoptotic effects of its parent compound in renal cells?

To test this, treat human proximal tubule cells (HK-2) with this compound and compare outcomes to paricalcitol. Key assays:

  • Calcification : Alizarin Red staining or calcium quantification in phosphate-induced calcification models .
  • Apoptosis : Flow cytometry (Annexin V/PI) and Western blotting for Bax/Bcl-2 ratios .
  • Signaling Pathways : Phospho-specific antibodies for MAPK, Akt, and NF-κB . UGT inhibitors (e.g., probenecid) can block glucuronide formation to isolate parent-drug effects.

Q. How can researchers optimize the detection of this compound in tissues with high background interference (e.g., renal cortex)?

  • Tissue Preparation : Laser microdissection to isolate specific regions (e.g., proximal tubules) reduces matrix interference .
  • Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) to improve retention of polar glucuronides .
  • Data-Independent Acquisition (DIA) : MS/MSALL or SWATH workflows enhance identification in complex matrices .
  • Validation : Immunohistochemistry with anti-glucuronide antibodies (if available) for spatial localization .

Q. Methodological Considerations

Q. What strategies ensure reproducibility in studies investigating this compound’s metabolic stability?

  • Standardized Protocols : Pre-define incubation conditions (pH 7.4, 37°C) and enzyme sources (e.g., pooled human liver microsomes) .
  • Batch Controls : Include reference compounds (e.g., SN-38 glucuronide) in each experiment to control for inter-assay variability .
  • Data Transparency : Publish raw LC-MS/MS spectra and kinetic parameters (Km, Vmax) in supplementary materials .

Q. How can computational modeling predict this compound’s interaction with renal transporters?

Molecular docking simulations with transporters (e.g., OAT1, OAT3) identify binding affinities. In silico tools like SwissDock or AutoDock Vina model glucuronide-transporter interactions. Validate predictions with transfected cell systems (e.g., HEK-OAT1) and competitive uptake assays using prototypical substrates (e.g., para-aminohippurate) .

特性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O9/c1-18(8-9-19(2)32(3,4)42-31-28(38)26(36)27(37)29(41-31)30(39)40)24-12-13-25-21(7-6-14-33(24,25)5)11-10-20-15-22(34)17-23(35)16-20/h8-11,18-19,22-29,31,34-38H,6-7,12-17H2,1-5H3,(H,39,40)/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,26+,27+,28-,29+,31+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJXNIVOZPYUJN-ILMLGNIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C4C[C@H](C[C@@H](C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858277
Record name (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260588-15-5
Record name (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Paricalcitol Glucuronide
Paricalcitol Glucuronide
Paricalcitol Glucuronide
Paricalcitol Glucuronide
Paricalcitol Glucuronide
Paricalcitol Glucuronide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。